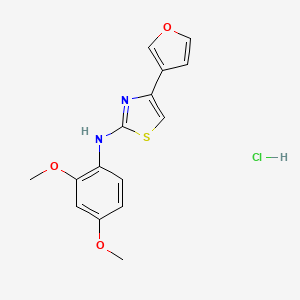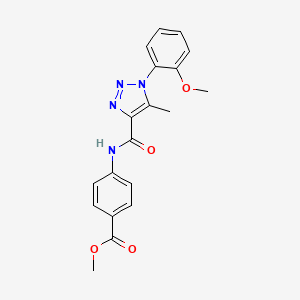![molecular formula C19H20FN3O2S B2618487 5-((4-fluorobenzyl)thio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 899940-81-9](/img/structure/B2618487.png)
5-((4-fluorobenzyl)thio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Methods have been developed for the synthesis of this compound. When 5-acetyl-4-aminopyrimidines are heated under reflux with MeONa in BuOH and acylated with carboxylic anhydrides or acid chlorides, they transform into pyrido[2,3-d]pyrimidin-5-one derivatives. The cyclization involves the acetyl methyl group and the amide carbonyl moiety. Additionally, in the presence of an activated CH2 group (e.g., PhCH2) in the amide moiety, the cyclization can involve this group and the acetyl carbonyl, resulting in pyrido[2,3-d]pyrimidin-7-one derivatives. Another method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene followed by the addition of a base, leading to pyrimidino[4,5-d][1,3]oxazines .
Wissenschaftliche Forschungsanwendungen
Synthesis and Antitumor Activity
Research has focused on synthesizing various pyrido[2,3-d]pyrimidine derivatives due to their potent antitumor activities. For example, Grivsky et al. (1980) described the synthesis of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, a compound showing significant activity against Walker 256 carcinosarcoma in rats, highlighting the antitumor potential of this class of compounds (Grivsky et al., 1980).
Structural, Spectral, and Computational Exploration
Ashraf et al. (2019) reported on the synthesis of novel pyrido[2,3-d]pyrimidine heterocycle derivatives, exploring their structures through spectral techniques and computational analyses. Their work demonstrates the utility of these compounds in understanding the interactions and electronic structures of heterocyclic compounds, providing insights into their potential reactivity and applications (Ashraf et al., 2019).
Synthesis of Novel Fluoro Analogues for Microbicide Application
Loksha et al. (2014) synthesized novel analogues of MKC442 with potential microbicidal activity. These compounds, including fluoro analogues, demonstrated potent in vitro activity against various strains of HIV-1, showcasing the application of such compounds in developing new treatments for infectious diseases (Loksha et al., 2014).
Urease Inhibition Studies
Rauf et al. (2010) prepared derivatives of pyrido[1,2-a]pyrimidine-diones and tested them for their urease inhibition activity. This research contributes to the search for new compounds that can modulate enzymatic activity, potentially leading to novel therapeutic agents or agricultural chemicals (Rauf et al., 2010).
Nonlinear Optical Properties
Shettigar et al. (2009) investigated the third-order nonlinear optical properties of novel styryl dyes based on pyrimidine-dione structures, demonstrating their potential as materials for nonlinear optical devices due to their significant optical limiting behaviors and absorption properties (Shettigar et al., 2009).
Eigenschaften
IUPAC Name |
5-[(4-fluorophenyl)methylsulfanyl]-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O2S/c1-4-5-13-10-21-17-15(18(24)23(3)19(25)22(17)2)16(13)26-11-12-6-8-14(20)9-7-12/h6-10H,4-5,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNFWGQBJRKDERC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CN=C2C(=C1SCC3=CC=C(C=C3)F)C(=O)N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[4-(benzyloxy)phenyl]-2-(4-methoxybenzoyl)-1lambda~6~,4-benzothiazine-1,1(4H)-dione](/img/structure/B2618404.png)
![4-chloro-2-[5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B2618406.png)
![2,5-dimethyl-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)furan-3-carboxamide](/img/structure/B2618408.png)

![2-{1-[(Prop-2-en-1-yloxy)carbonyl]piperidin-4-yl}acetic acid](/img/structure/B2618411.png)


![ethyl 2-(2-((1-(2-(2,4-dichlorobenzamido)ethyl)-1H-indol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2618414.png)
![4-(Piperazin-1-yl)-1H-benzo[d]imidazole trihydrochloride](/img/structure/B2618416.png)

![2-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)pyrimidin-5-amine](/img/structure/B2618419.png)
![1-(4-benzhydrylpiperazin-1-yl)-3-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)propan-2-ol dihydrochloride](/img/structure/B2618423.png)


